Cas no 34291-02-6 (D-Streptamine,O-2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)-O-[b-D-xylofuranosyl-(1®5)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-)

D-Streptamine,O-2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)-O-[b-D-xylofuranosyl-(1®5)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy- structure
34291-02-6 structure
Product Name:D-Streptamine,O-2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)-O-[b-D-xylofuranosyl-(1®5)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-
N.o CAS:34291-02-6
MF:C21H41N5O12
MW:555.576546430588
CID:307016
PubChem ID:12302171
Update Time:2025-04-19

D-Streptamine,O-2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)-O-[b-D-xylofuranosyl-(1®5)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy- Propriedades químicas e físicas

Nomes e Identificadores

    • (2S)-4-Amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2,6-diamino-2,6-dide oxy-α-D-glucopyranosyl)oxy]-2-hydroxy-3-(β-D-xylofuranosyloxy)cyc lohexyl]-2-hydroxybutanamide
    • Butirosin A
    • 3-BUTENYLMETHYLDICHLOROSILANE
    • 5)]-N1-[(2S)-4-amino-2-hydro
    • 5)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-
    • AG-E-09240
    • butenylmethyldichlorosilane
    • Butirosin B
    • CTK4D0226
    • Silane,3-buten-1-yldichloromethyl-
    • Silane,3-butenyldichloromethyl- (8CI,9CI)
    • CHEBI:65112
    • (2S)-4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide
    • D-Streptamine, O-2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl-(1-4)-O-(beta-D-xylofuranosyl-(1-5))-N(sup 1)-(4-amino-2-hydroxy-1-oxobutyl)-2-deoxy-
    • UNII-285798GUS5
    • SCHEMBL456140
    • (S)-4-amino-N-((1R,2S,3R,4R,5S)-5-amino-4-((2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxytetrahydro-2H-pyran-2-yloxy)-3-((2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yloxy)-2-hydroxycyclohexyl)-2-hydroxybutanamide
    • D-STREPTAMINE, O-2,6-DIAMINO-2,6-DIDEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-O-(.BETA.-D-XYLOFURANOSYL-(1->5))-N1-((2S)-4-AMINO-2-HYDROXY-1-OXOBUTYL)-2-DEOXY-
    • 34291-02-6
    • (2s)-4-Amino-N-[(1r,2s,3r,4r,5s)-5-Amino-4-[(2,6-Diamino-2,6-Dideoxy-Alpha-D-Glucopyranosyl)oxy]-2-Hydroxy-3-(Beta-D-Xylofuranosyloxy)cyclohexyl]-2-Hydroxybutanamide
    • C17585
    • NS00011547
    • Ambutyrosin A
    • Q27133659
    • BUTIROSIN A [MI]
    • B31
    • XEQLFNPSYWZPOW-SVRMBHBBSA-N
    • CHEMBL428032
    • Ambuyrosin A
    • DTXSID801336430
    • 285798GUS5
    • Butyrosin A
    • 4-amino-n-{5-amino-4-[(2,6-diamino-2,6-dideoxyhexopyranosyl)oxy]-2-hydroxy-3-(pentofuranosyloxy)cyclohexyl}-2-hydroxybutanamide
    • Butirosin
    • FT-0770477
    • DTXSID40860625
    • SCHEMBL19944113
    • D-Streptamine,O-2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)-O-[b-D-xylofuranosyl-(1®5)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-
    • Inchi: 1S/C21H41N5O12/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34)/t6-,7+,8-,9+,10+,11+,12-,13+,14-,15+,16+,17+,18+,20+,21-/m0/s1
    • Chave InChI: XEQLFNPSYWZPOW-SVRMBHBBSA-N
    • SMILES: O([C@@H]1[C@@H]([C@H]([C@@H]([C@@H](CN)O1)O)O)N)[C@@H]1[C@H](C[C@H]([C@@H]([C@H]1O[C@H]1[C@@H]([C@H]([C@@H](CO)O1)O)O)O)NC([C@H](CCN)O)=O)N

Propriedades Computadas

  • Massa Exacta: 555.27517176g/mol
  • Massa monoisotópica: 555.27517176g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 12
  • Contagem de aceitadores de ligações de hidrogénio: 16
  • Contagem de Átomos Pesados: 38
  • Contagem de Ligações Rotativas: 10
  • Complexidade: 772
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 15
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 2
  • XLogP3: -7.3
  • Superfície polar topológica: 312

Propriedades Experimentais

  • Cor/Forma: 固体
  • Densidade: 1.3764 (rough estimate)
  • Ponto de ebulição: 624.91°C (rough estimate)
  • Índice de Refracção: 1.7500 (estimate)
  • pka: pKa (water): 5.6, 7.3, 8.7, 9.8(at 25℃)
  • Rotação Específica: D25 +26° (c = 1.46 in water)
  • Solubilidade: 未确定

D-Streptamine,O-2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)-O-[b-D-xylofuranosyl-(1®5)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy- Informações de segurança

  • WGK Alemanha:3
  • Código da categoria de perigo: 61-20/21/22
  • Instrução de Segurança: 53-22-36/37/39-45
  • RTECS:WK2302000
  • Identificação dos materiais perigosos: T
  • Frases de Risco:R61

D-Streptamine,O-2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)-O-[b-D-xylofuranosyl-(1®5)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy- Literatura Relacionada

Fornecedores recomendados
Shanghai Aoguang Biotechnology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Aoguang Biotechnology Co., Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
ASIACHEM I&E (JIANGSU) CO., LTD
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Kolod Food Ingredients Co.,ltd
PRIBOLAB PTE.LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
PRIBOLAB PTE.LTD